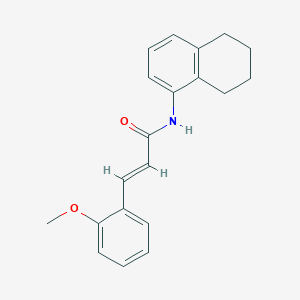
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide
説明
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, also known as TTA-A2, is a chemical compound that has been widely researched for its potential applications in various fields. TTA-A2 is a selective agonist of the G protein-coupled receptor GPR40, also known as free fatty acid receptor 1 (FFAR1), which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
作用機序
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide exerts its effects by selectively activating the GPR40 receptor, which is coupled to the Gq/11 signaling pathway and leads to the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol, which in turn triggers insulin secretion in pancreatic beta cells. DAG activates protein kinase C (PKC), which plays a role in insulin secretion and glucose metabolism.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been shown to have various biochemical and physiological effects, including enhancing glucose-stimulated insulin secretion, improving glucose tolerance and insulin sensitivity, reducing body weight gain and adiposity, modulating neuronal excitability and synaptic plasticity, and improving cognitive function. These effects are mediated by the activation of the GPR40 receptor and the subsequent activation of the Gq/11 signaling pathway and the downstream effectors PLC, IP3, DAG, and PKC.
実験室実験の利点と制限
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has several advantages for lab experiments, including its high selectivity and potency for the GPR40 receptor, its ability to enhance insulin secretion and improve glucose metabolism, and its potential applications in various fields such as diabetes research, obesity research, and neuroscience research. However, 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide also has some limitations for lab experiments, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for careful dosing and administration to avoid off-target effects.
将来の方向性
There are several future directions for the research on 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, including:
1. Investigating the molecular mechanisms underlying the effects of 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide on insulin secretion and glucose metabolism, and identifying potential downstream effectors and targets.
2. Developing more selective and potent GPR40 agonists based on the structure of 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, and testing their efficacy and safety in animal models and clinical trials.
3. Exploring the potential applications of 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide in other fields such as cancer research, cardiovascular research, and immunology research.
4. Investigating the potential interactions of 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide with other signaling pathways and receptors, and identifying potential synergistic or antagonistic effects.
5. Developing new methods for the synthesis and purification of 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use.
科学的研究の応用
3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been extensively studied for its potential applications in various fields, including diabetes research, obesity research, and neuroscience research. In diabetes research, 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In obesity research, 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been shown to reduce body weight gain and adiposity in animal models of diet-induced obesity. In neuroscience research, 3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acrylamide has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions, and to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-23-19-12-5-3-8-16(19)13-14-20(22)21-18-11-6-9-15-7-2-4-10-17(15)18/h3,5-6,8-9,11-14H,2,4,7,10H2,1H3,(H,21,22)/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAXUNCAZGJND-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



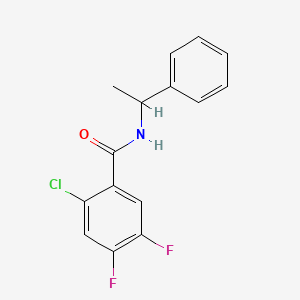
![3-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4793247.png)
![N-(sec-butyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4793248.png)

![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4793259.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)
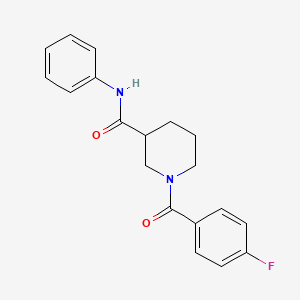
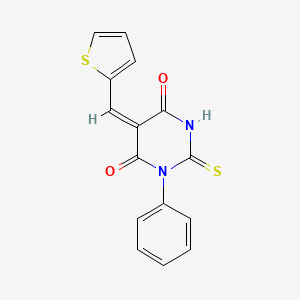
![methyl 1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4793280.png)
![5-chloro-6-[(2-hydroxyethyl)amino]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B4793289.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4793293.png)
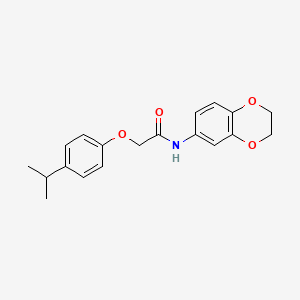
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4793329.png)